7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
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Overview
Description
7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a synthetic compound belonging to the purine family. It is characterized by its unique structure, which includes a hexyl chain, two methyl groups, and a piperidinylmethyl group attached to the purine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Methylation: Methylation of the purine nitrogen atoms is achieved using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of formaldehyde.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hexyl-1,3-dimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
7-Hexyl-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: Contains a phenyl-piperazinyl group.
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione: Features a benzyl group instead of a hexyl group.
Uniqueness
The uniqueness of 7-Hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-4-5-6-10-13-24-15(14-23-11-8-7-9-12-23)20-17-16(24)18(25)22(3)19(26)21(17)2/h4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBEZKNLHWJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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